N-(4-fluorobenzyl)-2-phenoxypropanamide
Description
N-(4-fluorobenzyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a phenoxy group and a 4-fluorobenzyl moiety. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . This compound’s structural features make it a candidate for pharmaceutical research, particularly in areas such as antimicrobial or anticancer agent development, though specific biological data remain under investigation .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12(20-15-5-3-2-4-6-15)16(19)18-11-13-7-9-14(17)10-8-13/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPGGCQSBVBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-phenoxypropanamide typically involves the reaction of 4-fluorobenzylamine with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might be optimized for higher efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH) in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-fluorobenzyl)-2-phenoxypropanamide with structurally related compounds, emphasizing key differences in functional groups, pharmacological properties, and applications:
| Compound Name | Molecular Formula | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|---|
| This compound | C₁₆H₁₆FNO₂ | Phenoxy group, 4-fluorobenzyl, propanamide backbone | Under investigation (potential antimicrobial/anticancer) | Baseline for comparison; balanced lipophilicity and metabolic stability . |
| 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide | C₁₆H₁₅ClFNO₂ | Chlorophenoxy group, methyl substituent on propanamide | Varied activity due to Cl and methyl groups | Chlorine increases molecular weight; methyl group alters steric hindrance . |
| N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide | Not specified | Chloro/fluoro-phenyl, methylphenyl-methylamino group | Enhanced reactivity from Cl/F synergy | Amino group replaces phenoxy; dual halogenation enhances target interaction . |
| N-(4-Bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide | Not specified | Bromo/fluoro-phenyl, 3-chlorobenzenesulfonamido group | Efficacy against specific enzyme targets | Sulfonamido group improves solubility; bromine adds steric bulk . |
| N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide | Not specified | Acetamide backbone, furan ring, 4-fluorobenzyl | Anticancer and antimicrobial activity | Shorter acetamide chain; furan ring introduces heterocyclic reactivity . |
| N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide | C₁₅H₁₃F₂NO | Dual fluorophenyl groups, propanamide backbone | Enhanced metabolic stability | Dual fluorine atoms increase electronegativity; lacks phenoxy group . |
Structural and Functional Insights
Role of Halogen Substituents
- Fluorine: The 4-fluorobenzyl group in the target compound improves metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., N-(4-chlorobenzyl) derivatives).
- Chlorine/Bromine: Chlorophenoxy or bromophenyl groups in analogs (e.g., and compounds) increase molecular weight and lipophilicity but may reduce solubility. Chlorine’s larger atomic radius can sterically hinder target interactions compared to fluorine .
Backbone and Functional Group Variations
- Acetamide vs. Propanamide: Compounds like N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide () have shorter acetamide chains, reducing conformational flexibility compared to the target compound’s propanamide backbone.
- Phenoxy vs.
Pharmacological and Industrial Relevance
While this compound’s specific applications are still under study, its structural analogs highlight trends:
- Antimicrobial Activity : Fluorinated benzyl groups (e.g., ) correlate with enhanced membrane penetration in microbial targets .
- Anticancer Potential: Phenoxy and halogenated aryl groups (e.g., and ) are associated with kinase inhibition or apoptosis induction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
